molecular formula C8H9NO2S B1611046 2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide CAS No. 24827-66-5

2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide

Cat. No.: B1611046
CAS No.: 24827-66-5
M. Wt: 183.23 g/mol
InChI Key: YRSIGGJLDCPKJN-UHFFFAOYSA-N
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Description

2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

The synthesis of 2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-aminothiophenol with formaldehyde and subsequent oxidation. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzisothiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide can be compared with other benzisothiazole derivatives, such as:

    1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide: Similar structure but different functional groups, leading to distinct chemical and biological properties.

    1,2,4-Benzothiadiazine 1,1-dioxide: Contains an additional nitrogen atom in the ring, resulting in different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various specialized applications.

Properties

IUPAC Name

1-methyl-3H-2,1-benzothiazole 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-9-8-5-3-2-4-7(8)6-12(9,10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSIGGJLDCPKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505005
Record name 1-Methyl-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24827-66-5
Record name 1-Methyl-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,3-dihydro-2,1-benzisothiazole 2,2-dioxide (J. Heterocyclic Chem. 1986, 23, 1645., 401 mg, 2.37 mmol), methyl iodide (0.6 mL, 9.48 mmol) and potassium carbonate (328 mg, 2.37 mmol) in N,N-dimethylformamide (7 mL) was stirred for 4 h at room temperature. The reaction mixture was diluted with toluene/ethyl acetate (1/3), then washed with water for two times, and then the organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was purified by preparative thin layer chromatography on silica gel developing with hexane/ethyl acetate (2/1) to afford 272 mg (63%) of the title compound as a slight brown syrup:
Quantity
401 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide
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Reactant of Route 4
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Reactant of Route 5
2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide
Reactant of Route 6
2,1-Benzisothiazole, 1,3-dihydro-1-methyl-, 2,2-dioxide

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